molecular formula C11H22Cl2N2 B2510469 (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride CAS No. 2121-08-6

(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride

Cat. No. B2510469
CAS RN: 2121-08-6
M. Wt: 253.21
InChI Key: NTGJEGQLBWHVQV-VJRYUMJJSA-N
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Description

“(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride” is also known as (+)-Sparteine Surrogate . It is a useful biochemical for proteomics research . The empirical formula is C12H22N2 and the molecular weight is 194.32 .


Synthesis Analysis

The synthesis of (+)-(1R,2S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane, a (+)-sparteine surrogate, has been documented . The synthesis involves replacing the methyl with ethyl groups on the oxazinane, which allowed an increase of the enantiomeric ratio to 95:5 .


Molecular Structure Analysis

The molecular structure of “(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride” can be represented by the SMILES string CN1C [ [email protected] @H]2C [ [email protected] ] (C1) [ [email protected] @H]3CCCCN3C2 . The InChI key is JHVZGAIDVLLSEV-TUAOUCFPSA-N .


Chemical Reactions Analysis

The compound has been used in various chemical reactions, including regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids .


Physical And Chemical Properties Analysis

The compound is a viscous oil . Its optical activity is [α]/D 27.5±1.5°, c = 1% in ethanol .

Scientific Research Applications

Synthesis and Structural Analysis

(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride and its derivatives are extensively studied for their synthesis processes and structural characteristics. For instance, Dixon, McGrath, and O’Brien (2006) focused on the synthesis of a (+)-Sparteine surrogate involving this compound, highlighting its potential utility in asymmetric synthesis and waste disposal solutions in organic chemistry (Dixon et al., 2006). Similarly, the crystal structure of related compounds has been determined to understand their conformation properties, shedding light on the stereochemistry of tricyclic diamines, which are crucial in various chemical reactions (Magerramov et al., 2010).

Catalytic and Binding Properties

The compound's structural framework is also pivotal in catalysis and binding studies. Börner et al. (2010) discussed the catalytic activity of zinc complexes of chiral tricyclic 9-oxabispidine in the polymerization of lactide to polylactide (Börner et al., 2010). The unique structure of these complexes provides a novel approach to catalyst design.

Photophysical and Analytical Studies

In photophysical and analytical domains, the compound and its derivatives serve as a key element in designing fluorescent devices for protons and metal ions. For instance, Tamayo et al. (2005) synthesized new fluorescent devices using macrocycles containing this compound, demonstrating significant changes in absorption and emission spectra upon metal ion addition, which can be crucial for sensing and analytical applications (Tamayo et al., 2005).

properties

IUPAC Name

(1R,2S,9S)-7,11-diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.2ClH/c1-2-4-13-8-9-5-10(7-12-6-9)11(13)3-1;;/h9-12H,1-8H2;2*1H/t9-,10+,11-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGJEGQLBWHVQV-VJRYUMJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride

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